Compound Description: This compound, identified as DP 1, is a degradation product of selpercatinib, a kinase inhibitor used for the treatment of RET-fusion-positive cancers. []
Relevance: DP 1 shares structural similarities with 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile, particularly the presence of a substituted pyridine ring linked to a central heterocyclic core. Additionally, both compounds feature a 3-carbonitrile substituent on the pyrazolo[1,5-a]pyridine moiety. []
Compound Description: Identified as DP 2, this compound is another degradation product of selpercatinib. []
Relevance: Similar to 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile, DP 2 contains a methoxypyridine substituent. Both compounds also feature a nitrogen-containing heterocycle linked to a pyridine ring. []
Compound Description: DP 3 is a degradation product of selpercatinib. []
Relevance: DP 3 shares a similar core structure with 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile, featuring a pyrazolo[1,5-a]pyridine scaffold substituted with a pyridine ring at the 4-position and a 3-carbonitrile group. []
Compound Description: This degradation product of selpercatinib, DP 4, features a methoxypyridine group and a diazabicyclo[3.1.1]heptane moiety. []
Relevance: The presence of a methoxypyridine substituent in DP 4 echoes its presence in 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile. Both molecules also contain a nitrogen-containing heterocycle attached to a pyridine ring. []
Compound Description: This molecule serves as a pharmaceutical agent in depot formulations, specifically designed for controlled and sustained release. []
Relevance: This compound exhibits structural similarities to 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile, notably the presence of a central pyridine ring substituted with a nitrile group at the 3-position and an amino group at the 2-position. Both compounds also contain a fluorine atom on the pyridine ring. []
Compound Description: LY2119620 is a potent and selective positive allosteric modulator (PAM) of muscarinic acetylcholine receptors, specifically targeting the M2 and M4 subtypes. [, ] This compound displays high affinity for the allosteric binding sites of these receptors and enhances their activity in the presence of agonists. [] It has been radiolabeled ([3H]LY2119620) to directly probe and study the M2 and M4 allosteric binding sites. []
Relevance: While LY2119620 possesses a thieno[2,3-b]pyridine core, it shares a significant structural similarity with 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile. Both compounds feature a halogen-substituted pyridine ring with an adjacent nitrogen-containing heterocycle. Furthermore, the presence of a piperazine ring in LY2119620's structure is analogous to the piperazine moiety found in 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile. [, ]
Compound Description: [18F]NIDA 522131 is a radioligand designed for positron emission tomography (PET) studies of nicotinic acetylcholine receptors (nAChRs), specifically targeting extrathalamic nAChRs. []
Relevance: This compound shares a key structural motif with 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile, namely the presence of a chlorine atom and a nitrogen-containing heterocycle substituent on a pyridine ring. []
Compound Description: This compound, designated [18F]NIDA 52289, is another radioligand developed for positron emission tomography (PET) imaging studies of nicotinic acetylcholine receptors (nAChRs). []
Relevance: [18F]NIDA 52289 exhibits structural parallels with 5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile. Both compounds share a common substructure consisting of a chlorine atom and a nitrogen-containing heterocycle directly attached to a pyridine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.